2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a quinoline core with various substituents, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve:
Transition Metal Catalysis: Utilizing palladium or copper catalysts to facilitate the coupling reactions.
Green Chemistry Approaches: Employing ionic liquids or microwave irradiation to enhance reaction efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, where bromine or chlorine atoms are replaced by other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a lead compound for developing new drugs targeting various diseases.
Biological Studies: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Industrial Chemistry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the substituents on the quinoline ring can enhance its binding affinity to specific proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the halogen substituents and has different biological activities.
6-Bromoquinoline: Similar structure but lacks the additional substituents on the phenyl ring.
4-Chloroquinoline: Contains a chlorine atom but lacks the other substituents.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is unique due to its specific combination of substituents, which can enhance its biological activity and specificity compared to other quinoline derivatives.
Properties
Molecular Formula |
C24H14Br2ClNO3 |
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Molecular Weight |
559.6 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H14Br2ClNO3/c25-16-5-1-14(2-6-16)22-12-20(19-11-17(26)7-10-21(19)28-22)24(30)31-13-23(29)15-3-8-18(27)9-4-15/h1-12H,13H2 |
InChI Key |
KWTMIBOGLJLBLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl)Br |
Origin of Product |
United States |
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